molecular formula C10H7ClO B3029183 7-Chloronaphthalen-1-ol CAS No. 56820-58-7

7-Chloronaphthalen-1-ol

Cat. No. B3029183
CAS RN: 56820-58-7
M. Wt: 178.61 g/mol
InChI Key: PLQNWWDBCZCCOA-UHFFFAOYSA-N
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Description

7-Chloronaphthalen-1-ol, also known as 7-chloronaphthalene-1-ol, is a chemical compound with the molecular formula C10H7ClO. It is a white crystalline solid with a melting point of 128-129 °C and a boiling point of 255-256 °C. It is soluble in water, alcohol, and ether, and is slightly soluble in benzene. This compound is used in a variety of laboratory and industrial applications due to its versatile chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • 7-Chloronaphthalenes, including 7-Chloronaphthalen-1-ol, can be synthesized from α-tetralones through a process involving chlorination, reduction, and dechlorination steps (Prugh, Deana, & Wiggins, 1989).

Environmental Impact and Toxicity

  • Polychlorinated naphthalenes (PCNs), which include various chloronaphthalene derivatives, are recognized as widespread environmental pollutants. They are known for accumulating in biota and can induce toxicity through the aryl hydrocarbon (Ah) receptor-mediated mechanism (Falandysz, 1998).

Physical Chemistry and Material Science Applications

  • Research on 1-Chloronaphthalene, a closely related compound, in binary mixtures with various alcohols has provided insights into properties like density, viscosity, and speed of sound. These findings are significant for understanding the behavior of chloronaphthalenes in different solvent environments (Aminabhavi & Patil, 1998).
  • The study of liquid 1-chloronaphthalene at 293 K using X-ray diffraction has contributed to understanding the molecular structure and arrangement in liquids, relevant for chloronaphthalene derivatives (Drozdowski, 2000).

Photovoltaic and Solar Cell Research

  • In the field of polymer photovoltaic devices, solvent mixtures including 1-chloronaphthalene have been used to prepare polymer films, leading to improved device efficiency due to enhanced crystallinity and reduced series resistance (Chen, Tseng, & Ko, 2008).

Atmospheric Chemistry

  • The atmospheric oxidation mechanism of 1-chloronaphthalene, a compound structurally similar to this compound, has been studied using density functional theory, highlighting its environmental impact and behavior in atmospheric conditions (Cui et al., 2018).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The signal word for this compound is 'Warning’ .

properties

IUPAC Name

7-chloronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQNWWDBCZCCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50528860
Record name 7-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50528860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56820-58-7
Record name 7-Chloronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50528860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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